2-Heptylzinc bromide

説明

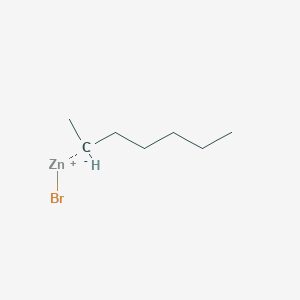

2-Heptylzinc bromide is a chemical compound with the molecular formula C7H15BrZn . It is also known as Heptylzinc bromide or Heptylzinc dibromide.

Physical And Chemical Properties Analysis

2-Heptylzinc bromide is a white, crystalline solid. It has a molar mass of 244.48 g/mol and a density of 0.965 g/mL at 25°C . The boiling point is 65°C, and the flash point is -17°C .

科学的研究の応用

Synthetic Applications of Organozinc Compounds

Organozinc reagents, such as 2-Heptylzinc bromide, play a crucial role in the synthesis of complex molecules. For instance, Cobalt(II) bromide has been utilized to catalyze the arylzincation of alkynes, demonstrating the wide applicability of organozinc reagents in creating functionalized styrene derivatives through the efficient and stereoselective synthesis of compounds like synthetic estrogens (K. Murakami, H. Yorimitsu, K. Oshima, 2009).

Role in Cross-Coupling Reactions

Cross-coupling reactions are fundamental processes in organic synthesis, and organozinc compounds are valuable participants in these reactions. For example, the preparation of 2-pyridyl and 3-pyridylzinc bromides has been streamlined using Rieke zinc, enabling the synthesis of various cross-coupling products in moderate to good yields (Seung‐Hoi Kim, R. Rieke, 2010). Such methodologies highlight the importance of organozinc reagents in facilitating the construction of complex molecular architectures.

Contribution to Catalysis

Organozinc compounds are also key in catalysis, offering paths to efficient reaction mechanisms. The Palladium-Tetraphosphine system, for example, has been shown to be a highly active catalyst for the cross-coupling of aryl bromides with alkyl- or arylzinc derivatives, showcasing high turnover numbers and good yields, which underscores the catalytic potential of organozinc reagents in synthetic chemistry (Isabelle Kondolff, H. Doucet, M. Santelli, 2006).

Green Chemistry and Solvent-Free Conditions

In the context of sustainable chemistry, some organozinc compounds have been utilized under solvent-free conditions, offering a greener alternative to traditional reactions that require hazardous solvents. The synthesis and application of a new recyclable ditribromide reagent for efficient bromination under such conditions demonstrate the environmental benefits of adopting organozinc reagents in chemical processes (Veerababurao Kavala, Sarala Naik, B. Patel, 2005).

Safety And Hazards

2-Heptylzinc bromide is sensitive to air and moisture. It is classified as highly flammable and may form explosive peroxides . It is harmful by inhalation, in contact with skin, and if swallowed. It is also irritating to eyes, respiratory system, and skin . Safety measures include keeping away from sources of ignition, taking precautionary measures against static discharges, and wearing suitable protective clothing and gloves .

特性

IUPAC Name |

bromozinc(1+);heptane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15.BrH.Zn/c1-3-5-7-6-4-2;;/h3H,4-7H2,1-2H3;1H;/q-1;;+2/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTTQMHWHOWCORC-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC[CH-]C.[Zn+]Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15BrZn | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Heptylzinc bromide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[2-(2,6-diacetamidohexanoylamino)propanoyloxy]propanoic Acid](/img/structure/B1599133.png)

![1,3,5,7,9,11,13,15-Octacyclohexyl-2,4,6,8,10,12,14,16,17,18,19,20-dodecaoxa-1,3,5,7,9,11,13,15-octasilapentacyclo[9.5.1.13,9.15,15.17,13]icosane](/img/structure/B1599137.png)